Methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate
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Overview
Description
Methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroacetic acid as a cocatalyst to achieve enantiomerically enriched products . The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C9H14F3NO2 |
---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
methyl 6-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C9H14F3NO2/c1-15-8(14)7-4-2-3-6(13-7)5-9(10,11)12/h6-7,13H,2-5H2,1H3 |
InChI Key |
YIBYXKBYQMXNBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(N1)CC(F)(F)F |
Origin of Product |
United States |
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